N1-methyl-N1-propylbenzene-1,2-diamine
Description
Significance of Diamines in Contemporary Organic Synthesis and Chemical Research
Diamines are organic compounds that possess two amine functional groups. Their bifunctionality makes them invaluable building blocks in a multitude of chemical transformations. In contemporary organic synthesis, diamines are crucial for the preparation of a wide range of compounds, including polymers, pharmaceuticals, and agrochemicals. For instance, they are key monomers in the synthesis of polyamides, polyimides, and polyureas, which are classes of polymers with significant industrial applications. Vicinal diamines, where the two amine groups are on adjacent carbon atoms, are a common structural motif in many biologically active compounds and are widely used as ligands in coordination chemistry and asymmetric catalysis.
The Unique Role of Substituted Benzene-1,2-diamines in Chemical Innovation
Benzene-1,2-diamine, also known as o-phenylenediamine (B120857), and its substituted derivatives are particularly important in chemical innovation. The proximity of the two amine groups on the aromatic ring allows for the facile synthesis of a variety of heterocyclic compounds. For example, the condensation of substituted benzene-1,2-diamines with 1,2-dicarbonyl compounds is a common and efficient method for preparing quinoxalines, a class of compounds with diverse biological activities. Similarly, reaction with carboxylic acids or their derivatives leads to the formation of benzimidazoles, which are important scaffolds in medicinal chemistry. The nature and position of the substituents on the benzene (B151609) ring, as well as on the nitrogen atoms, can significantly influence the properties and reactivity of the resulting heterocyclic systems.
Unsymmetrically substituted diamines, in particular, are gaining attention in materials science for the synthesis of high-performance polymers like polyamides and polyimides. mdpi.com The asymmetry in the diamine monomer can disrupt polymer chain packing, leading to improved solubility and processability without sacrificing thermal stability. mdpi.com This allows for the creation of materials with tailored properties, such as highly transparent and flexible films for electronic applications. mdpi.com
Rationale for Comprehensive Academic Investigation of N1-Methyl-N1-propylbenzene-1,2-diamine
The specific compound this compound presents a unique substitution pattern that warrants a comprehensive academic investigation. As an unsymmetrically N-substituted benzene-1,2-diamine, it combines several structural features that are of interest in modern organic chemistry:
Unsymmetrical N-substitution: The presence of two different alkyl groups (methyl and propyl) on one of the nitrogen atoms introduces asymmetry into the molecule. This can be exploited in the synthesis of chiral ligands for asymmetric catalysis or in the creation of polymers with specific properties.
Tertiary and Primary Amine Groups: The molecule contains both a tertiary amine (N-methyl-N-propylamino group) and a primary amine. This difference in reactivity between the two amine groups can be utilized for selective chemical transformations, allowing for the stepwise construction of more complex molecules.
Steric and Electronic Effects: The methyl and propyl groups exert distinct steric and electronic effects on the diamine system. These effects can influence the compound's reactivity, its ability to coordinate to metal centers, and the properties of any resulting polymers or heterocyclic compounds.
A thorough investigation of this compound would contribute to a deeper understanding of how N-alkylation patterns affect the chemical and physical properties of benzene-1,2-diamines.
Scope and Objectives of Research in this compound Chemistry
The primary objective of research into this compound chemistry would be to fully characterize its synthesis, properties, and potential applications. The scope of such research would likely encompass the following areas:
Synthesis and Characterization: Developing efficient and selective synthetic routes to this compound and its derivatives. This would involve a detailed spectroscopic and physicochemical characterization of the compound.
Reactivity Studies: Investigating the differential reactivity of the primary and tertiary amine groups in various organic reactions, such as condensations, alkylations, and acylations.
Coordination Chemistry: Exploring the use of this compound as a ligand for the synthesis of novel metal complexes and studying their catalytic activity.
Polymer Chemistry: Utilizing this compound as a monomer for the synthesis of new polyamides, polyimides, or other polymers and evaluating their thermal, mechanical, and optical properties.
Medicinal Chemistry: Employing this compound as a building block for the synthesis of new heterocyclic compounds with potential biological activity.
Physicochemical and Spectroscopic Data of Related Benzene-1,2-diamines
To provide a comparative context for the properties of this compound, the following tables summarize key data for the parent compound, benzene-1,2-diamine, and its N-methyl and N-propyl substituted analogs.
Table 1: Physicochemical Properties of Benzene-1,2-diamine and its N-Alkyl Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzene-1,2-diamine | 95-54-5 | C6H8N2 | 108.14 | 102-104 | 252 |
| N1-Methylbenzene-1,2-diamine | 4760-34-3 | C7H10N2 | 122.17 | 22 | 123-124 (at 10 mmHg) |
| N1-Propylbenzene-1,2-diamine | 55899-42-8 | C9H14N2 | 150.22 | Not available | Not available |
| This compound | 1094813-04-3 | C10H16N2 | 164.25 | Not available | Not available |
Table 2: Spectroscopic Data of N-Methyl-n-propylaniline (a structurally related compound)
| Spectroscopic Technique | Key Data |
| 13C NMR | Data available |
| GC-MS | m/z Top Peak: 120, m/z 2nd Highest: 149, m/z 3rd Highest: 106 |
| IR Spectra | Data available |
Structure
3D Structure
Properties
IUPAC Name |
2-N-methyl-2-N-propylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-8-12(2)10-7-5-4-6-9(10)11/h4-7H,3,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKCEEDYFUOWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N1 Methyl N1 Propylbenzene 1,2 Diamine
Established Synthetic Pathways for Substituted Benzene-1,2-diamines
The creation of substituted benzene-1,2-diamines is a cornerstone of synthetic organic chemistry, providing precursors for a wide range of pharmaceuticals, agrochemicals, and materials. Several classical and modern synthetic strategies are employed to achieve this, each with its own set of advantages and limitations.
Reductive Amination Approaches
Reductive amination, or reductive alkylation, is a powerful and versatile method for the formation of C-N bonds, allowing for the introduction of alkyl groups onto an amine. This reaction typically proceeds in one pot by reacting a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of N-alkylated benzene-1,2-diamines, this approach can be applied by reacting o-phenylenediamine (B120857) with an appropriate aldehyde or ketone in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions. Common reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel is also a widely used method.
The general mechanism for reductive amination is depicted below:
Step 1: Imine formation
R-NH₂ + R'CHO ⇌ R-N=CHR' + H₂O
Step 2: Reduction
R-N=CHR' + [H] → R-NH-CH₂R'
Key to the successful application of reductive amination is the control of over-alkylation, especially when starting with a primary amine like o-phenylenediamine, which has two nucleophilic nitrogen atoms. Stepwise procedures, involving the isolation of the mono-alkylated intermediate before proceeding to the second alkylation, can provide better control over the final product distribution.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce amino groups onto an aromatic ring by displacing a suitable leaving group, typically a halide. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or carbonyl groups, positioned ortho or para to the leaving group. These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.
In the context of synthesizing substituted benzene-1,2-diamines, an SNAr strategy could involve the reaction of an ortho-dihalo- or ortho-halonitrobenzene with an appropriate amine. For instance, reacting o-chloronitrobenzene with an amine can lead to the formation of a nitroaniline derivative, which can then be further functionalized.
The general mechanism for an SNAr reaction is as follows:
Step 1: Nucleophilic attack and formation of the Meisenheimer complex
Ar-X + Nu⁻ → [Ar(X)(Nu)]⁻
Step 2: Elimination of the leaving group
[Ar(X)(Nu)]⁻ → Ar-Nu + X⁻
While powerful, the scope of SNAr for the direct synthesis of complex N-alkylated o-phenylenediamines can be limited by the availability of suitably activated starting materials and the potential for side reactions.
Nitro Group Reduction in Precursors
The reduction of a nitro group to an amine is one of the most common and well-established transformations in organic synthesis. This method is frequently employed for the preparation of aromatic amines, including substituted benzene-1,2-diamines, from their corresponding nitro precursors. The synthesis of the nitro precursor often involves electrophilic nitration of an appropriate aromatic starting material.
A wide array of reducing agents can be used to effect this transformation, with the choice depending on factors such as chemoselectivity, cost, and environmental impact.
Common Reagents for Nitro Group Reduction:
| Reagent/Catalyst | Conditions | Notes |
| Catalytic Hydrogenation | ||
| H₂, Pd/C | Typically 1 atm H₂, room temperature, various solvents (e.g., ethanol (B145695), ethyl acetate) | Highly efficient and clean, but can also reduce other functional groups like alkenes and alkynes. |
| H₂, Raney Ni | Similar to Pd/C, often used when dehalogenation is a concern. | A cost-effective alternative to palladium catalysts. |
| Metal/Acid Systems | ||
| Fe, HCl/AcOH | Refluxing acidic conditions. | A classic and robust method, though workup can be cumbersome. |
| SnCl₂, HCl | Often used for selective reductions in the presence of other reducible groups. | A milder alternative to Fe/acid systems. |
| Zn, AcOH/HCl | Another common metal/acid combination. | Effective for a range of substrates. |
| Other Reagents | ||
| Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH) | Can be used for the selective reduction of one nitro group in a dinitro compound. | Often used in aqueous or alcoholic solutions. |
For the synthesis of N-alkylated o-phenylenediamines, this strategy would involve the synthesis of an N-alkylated o-nitroaniline precursor, followed by the reduction of the nitro group. This approach offers good control over the substitution pattern on the aromatic ring.
Targeted Synthesis of N1-Methyl-N1-propylbenzene-1,2-diamine
The synthesis of the asymmetrically substituted this compound requires a multi-step approach that allows for the sequential and controlled introduction of the methyl and propyl groups onto one of the nitrogen atoms of a benzene-1,2-diamine precursor.
Selection of Precursors and Reagents
A plausible synthetic route would commence with a readily available starting material such as o-nitroaniline or o-phenylenediamine.
Route 1: Starting from o-Nitroaniline
N-Propylation: The first step would involve the selective mono-N-propylation of o-nitroaniline. This could be achieved by reacting o-nitroaniline with a propylating agent such as propyl bromide or propyl iodide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like acetone or DMF.
N-Methylation: The resulting N-propyl-o-nitroaniline would then be subjected to N-methylation. This can be accomplished using a methylating agent like methyl iodide or dimethyl sulfate with a suitable base.
Nitro Group Reduction: The final step would be the reduction of the nitro group of the N-methyl-N-propyl-o-nitroaniline intermediate to the corresponding amine, yielding the target compound. Catalytic hydrogenation (e.g., H₂/Pd/C) would be a suitable method for this transformation.
Route 2: Starting from o-Phenylenediamine
Mono-N-propylation: o-Phenylenediamine can be selectively mono-N-propylated using reductive amination with propanal. The reaction would be carried out in the presence of a reducing agent like sodium cyanoborohydride. Careful control of stoichiometry is crucial to minimize the formation of the di-propylated product.
N-Methylation of the Mono-propylated Intermediate: The resulting N-propyl-o-phenylenediamine can then be N-methylated. This could be achieved through another reductive amination step using formaldehyde as the carbonyl component. Alternatively, direct alkylation with a methylating agent like methyl iodide could be employed, though this might lead to a mixture of products if the other amino group is not protected.
Precursor and Reagent Selection Table:
| Step | Precursor | Reagent(s) |
| Route 1 | ||
| N-Propylation | o-Nitroaniline | Propyl bromide, K₂CO₃, Acetone |
| N-Methylation | N-propyl-o-nitroaniline | Methyl iodide, NaH, DMF |
| Nitro Reduction | N-methyl-N-propyl-o-nitroaniline | H₂, Pd/C, Ethanol |
| Route 2 | ||
| Mono-N-propylation | o-Phenylenediamine | Propanal, NaBH₃CN, Methanol (B129727) |
| N-Methylation | N-propyl-o-phenylenediamine | Formaldehyde, NaBH₃CN, Methanol |
Reaction Conditions and Parameter Optimization
For each step in the proposed synthetic routes, optimization of reaction parameters is critical to maximize the yield and purity of the desired product.
Key Parameters for Optimization:
Stoichiometry of Reagents: The molar ratios of the amine, alkylating agent/carbonyl compound, and base/reducing agent need to be carefully controlled to promote the desired reaction and minimize side products such as over-alkylation.
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF and acetone are often used for alkylation reactions, while alcohols like methanol and ethanol are common for reductive aminations.
Temperature: Reaction temperatures will need to be optimized for each step. Alkylation reactions may require heating to proceed at a reasonable rate, while reductive aminations are often carried out at or below room temperature to control the reaction.
Reaction Time: The duration of the reaction should be monitored (e.g., by TLC or GC-MS) to ensure complete conversion of the starting material while minimizing the formation of degradation products.
Catalyst: For catalytic hydrogenations, the choice of catalyst and its loading can impact the efficiency of the nitro group reduction.
Illustrative Optimized Conditions (Hypothetical):
| Reaction Step | Temperature (°C) | Time (h) | Solvent | Key Considerations |
| N-propylation of o-nitroaniline | 60 | 12 | Acetone | Use of a slight excess of propyl bromide and monitoring by TLC to avoid di-propylation. |
| N-methylation of N-propyl-o-nitroaniline | 25 | 6 | DMF | Careful addition of methyl iodide to a solution of the amine and base. |
| Nitro Reduction | 25 | 4 | Ethanol | Ensuring an inert atmosphere (e.g., nitrogen or argon) during hydrogenation. |
| Reductive amination (propylation) | 0-25 | 8 | Methanol | Slow addition of the reducing agent to the mixture of amine and propanal. |
| Reductive amination (methylation) | 0-25 | 6 | Methanol | Use of formaldehyde as an aqueous solution (formalin) may require pH control. |
The successful synthesis of this compound hinges on a systematic approach to route selection and the meticulous optimization of reaction conditions for each synthetic step. The choice between starting from o-nitroaniline or o-phenylenediamine would depend on factors such as the commercial availability and cost of the starting materials, as well as the ease of handling and purification of the intermediates.
Solvent Effects on Reaction Yields and Selectivity
The choice of solvent plays a pivotal role in the N-alkylation of aromatic diamines, influencing reaction rates, yields, and the selectivity between mono- and di-alkylation, as well as the position of alkylation (N1 vs. N2). The solvent's polarity, proticity, and ability to solvate the reactants and intermediates are key factors.
In the N-alkylation of anilines and related compounds, polar aprotic solvents like acetonitrile (B52724) (CH3CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often employed. These solvents can effectively solvate the cation of the base used (e.g., K2CO3, Cs2CO3) and the transition state, often leading to enhanced reaction rates. For instance, in the N-alkylation of anilines with alkyl halides, acetonitrile is a commonly used solvent in combination with a solid base like cesium fluoride-celite. researchgate.net The nature of the solvent has been shown to influence the efficiency of N-alkylation processes. chemrxiv.org
A study on the reaction of benzene-1,2-diamine with benzil (B1666583) in various solvents in the presence of bentonite clay K-10 showed that the choice of solvent significantly impacts the reaction. researchgate.net While this is not a direct N-alkylation, it highlights the importance of the reaction medium in transformations involving benzene-1,2-diamine. In the context of synthesizing this compound, a solvent that favors mono-alkylation in the first step (propylation) would be ideal to maximize the yield of the N1-propyl intermediate. The subsequent methylation step might require a different solvent to optimize the yield of the final product.
The following table summarizes the effect of different solvents on a model N-alkylation reaction, extrapolated from findings on similar aromatic amine alkylations.
Interactive Data Table: Effect of Solvent on a Model N-Alkylation of o-Phenylenediamine
| Solvent | Dielectric Constant (ε) | Typical Base | Expected Outcome for Mono-propylation | Reference |
|---|---|---|---|---|
| Toluene (B28343) | 2.4 | Cs2CO3 | Moderate yield, potential for side reactions at high temperatures. | researchgate.net |
| Acetonitrile | 37.5 | CsF-Celite | Good yield, favors N-alkylation. | researchgate.net |
| Ethanol | 24.6 | K2CO3 | Can participate in the reaction (O-alkylation as a side product), may favor mono-alkylation due to hydrogen bonding. | chemrxiv.org |
| Dimethylformamide (DMF) | 36.7 | NaH | High reaction rates, but may lead to over-alkylation. | rsc.org |
Temperature and Pressure Influences on Reaction Kinetics
Temperature and pressure are critical parameters that directly influence the reaction kinetics of N-alkylation. Generally, an increase in temperature leads to an increase in the reaction rate, as it provides the necessary activation energy for the reaction to proceed. However, excessively high temperatures can lead to undesired side reactions, such as over-alkylation, decomposition of reactants or products, or in the case of benzene-1,2-diamines, potential cyclization reactions.
For the N-alkylation of amines with alcohols, a process often catalyzed by transition metals, temperatures typically range from 100 to 240°C. researchgate.netnih.gov For instance, the N-alkylation of ethylenediamine with alcohols using a CuO-NiO/γ-Al2O3 catalyst was studied at various temperatures, showing a clear dependence of yield on the reaction temperature. researchgate.net Similarly, manganese-catalyzed N-alkylation of sulfonamides with alcohols is typically conducted at elevated temperatures, around 150°C. acs.org
Pressure is another important factor, especially in reactions involving gaseous reactants or in continuous flow systems. High pressure can be used to increase the concentration of gaseous reactants or to prevent the boiling of low-boiling point solvents at elevated temperatures. In continuous flow alkylation processes, pressure can be optimized to enhance efficiency. researchgate.net
The table below illustrates the general influence of temperature on the N-alkylation of aromatic amines.
Interactive Data Table: Influence of Temperature on a Model N-Alkylation Reaction
| Temperature Range | Expected Effect on Reaction Rate | Potential Side Reactions | Reference |
|---|---|---|---|
| Room Temperature (25-40°C) | Slow reaction, may require a highly reactive alkylating agent or a very active catalyst. | Minimal side reactions. | researchgate.net |
| Moderate (50-100°C) | Increased reaction rate, generally good for selective mono-alkylation. | Potential for some di-alkylation. | nih.gov |
| High (110-180°C) | Fast reaction rates, but increased risk of over-alkylation and decomposition. | Increased di-alkylation, potential for cyclization or decomposition. | researchgate.netacs.org |
Catalytic Enhancement in Synthetic Steps
Catalysis is a cornerstone of modern organic synthesis, offering pathways to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. For the synthesis of this compound, catalysts can be employed in both the N-alkylation and potential nitro group reduction steps.
N-Alkylation Catalysis: The N-alkylation of amines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an atom-economical and environmentally friendly approach where water is the only byproduct. nih.govmdpi.com This process is typically catalyzed by transition metal complexes based on ruthenium, iridium, palladium, or manganese. chemrxiv.orgnih.govacs.org For example, a commercially available Ru-based catalyst has been shown to effectively alkylate a wide range of aromatic primary amines with various primary alcohols under mild conditions. nih.gov Palladium nanoparticles have also been demonstrated as effective catalysts for N-alkylation reactions with alcohols. mdpi.com The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), is also common for reductive amination and N-alkylation reactions. chemicalbook.com
Nitro Group Reduction Catalysis: If the synthetic route involves the reduction of a nitro group, heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are highly effective in the presence of a hydrogen source (e.g., H2 gas, hydrazine, or formic acid).
The following table provides examples of catalytic systems applicable to the N-alkylation of aromatic amines.
Interactive Data Table: Catalytic Systems for N-Alkylation of Aromatic Amines
| Catalyst System | Alkylating Agent | Typical Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Ru-based complex | Alcohols | 50-100°C, base | High yields, mild conditions, wide substrate scope. | nih.gov |
| Pd/C | Alcohols, Aldehydes | 100-170°C, H2 or hydrogen donor | Readily available, effective for reductive amination. | chemrxiv.orgchemicalbook.com |
| Mn(I) PNP pincer complex | Alcohols | 150°C, base | Utilizes a non-noble metal. | acs.org |
| Au/TiO2 nanoparticles | Aldehydes | 25°C | Ambient conditions, high yields. | nih.gov |
| CuO-NiO/γ-Al2O3 | Alcohols | High temperature | Inexpensive catalyst. | researchgate.net |
Isolation and Purification Techniques for this compound
The isolation and purification of the final product are critical steps to obtain this compound in high purity. Aromatic diamines can be susceptible to oxidation and discoloration, especially in the presence of air and light. google.com Therefore, purification steps should be carried out under an inert atmosphere (e.g., nitrogen or argon) where possible.
Common purification techniques for aromatic amines include:
Extraction: After the reaction is complete, the reaction mixture is typically worked up by extraction. This involves partitioning the product between an organic solvent and an aqueous phase to remove inorganic salts and water-soluble impurities.
Chromatography: Column chromatography using silica gel or alumina is a powerful technique for separating the desired product from unreacted starting materials, intermediates, and byproducts. The choice of eluent (solvent system) is crucial for achieving good separation.
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. This technique separates compounds based on their boiling points. google.com
Crystallization/Recrystallization: If the product is a solid, or can be converted to a solid salt (e.g., hydrochloride), recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.
Chemical Purification: In some cases, impurities can be removed by chemical means. For instance, unreacted primary or secondary amines can sometimes be removed by derivatization followed by separation. A process for purifying m-phenylenediamine involves treating an aqueous solution with a chromate salt to precipitate ortho- and para-isomers. google.com
The choice of purification method will depend on the physical state of this compound (liquid or solid) and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity.
Novel Synthetic Route Development
The development of novel synthetic routes for compounds like this compound is driven by the need for more efficient, sustainable, and cost-effective processes. Modern synthetic chemistry emphasizes the use of green chemistry principles and advanced manufacturing technologies like flow chemistry.
Exploration of Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several green chemistry principles can be applied to the synthesis of this compound.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The "borrowing hydrogen" methodology for N-alkylation is a prime example, as it produces only water as a byproduct. nih.govrsc.org
Use of Renewable Feedstocks: While the benzene (B151609) ring is typically derived from petroleum, research is ongoing into producing aromatic compounds from renewable biomass sources. rsc.orgnih.gov
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused. mdpi.com The catalytic systems discussed in section 2.2.2.3 are central to the green synthesis of amines.
Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents is a key goal. This can involve using greener solvents like water, ethanol, or supercritical fluids, or conducting reactions under solvent-free conditions. nih.govmdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions under milder conditions. nih.gov
By incorporating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.
Flow Chemistry and Continuous Processing in Diamine Synthesis
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This technology offers several advantages over traditional batch synthesis, including:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.
Increased Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. researchgate.net
Scalability: Scaling up a flow process is often simpler than for a batch process, as it can be achieved by running the reactor for a longer time or by using multiple reactors in parallel.
Automation: Flow systems are well-suited for automation, allowing for high-throughput screening of reaction conditions and process optimization.
The N-alkylation of amines is a reaction that has been successfully adapted to continuous flow systems. For example, a continuous flow alkylation process using a mesoporous Al-SBA-15 catalyst has been developed for the synthesis of N-methylated anilines, achieving high conversions and selectivities. researchgate.net The use of γ-Al2O3 as a heterogeneous catalyst in supercritical CO2 has also been applied to the continuous N-alkylation of amino alcohols. beilstein-journals.org The selective hydrogenation of nitroarenes, a potential step in the synthesis of the target diamine, has also been efficiently carried out using continuous-flow technology. mdpi.com
Implementing a continuous flow process for the synthesis of this compound could involve packing a column with a heterogeneous catalyst and continuously pumping the reactants through it at a controlled temperature and pressure. This approach could offer a safer, more efficient, and scalable method for its production.
Advanced Spectroscopic and Structural Characterization of N1 Methyl N1 Propylbenzene 1,2 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No publicly available data could be found for the ¹H NMR, ¹³C NMR, or 2D NMR (COSY, HSQC, HMBC) spectra of N1-methyl-N1-propylbenzene-1,2-diamine. This information is crucial for the definitive assignment of proton and carbon signals and for establishing the connectivity of the molecule's atomic framework.
High-Resolution ¹H NMR Chemical Shift Analysis
Specific chemical shift values (δ), coupling constants (J), and signal multiplicities for the protons within this compound are not documented in available literature.
¹³C NMR Spectral Interpretation for Carbon Skeleton Assignment
A detailed ¹³C NMR spectral analysis, which would provide evidence for the carbon environments within the molecule, is not available.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Data from 2D NMR experiments, essential for confirming the structural assembly of the molecule by showing correlations between different nuclei, has not been published.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
While the molecular weight of this compound is listed by chemical suppliers as 164.25 g/mol , the primary experimental data from mass spectrometry analyses are not available.
Electrospray Ionization Mass Spectrometry (ESI-MS)
No ESI-MS data, which would confirm the molecular weight through the observation of the protonated molecule [M+H]⁺, could be located.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS data, which provides the precise mass of the molecule and confirms its elemental composition, is not available in the public domain.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the molecular ion (M+) of this compound, with a predicted molecular weight of 178.27 g/mol , would be selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of information about the molecule's connectivity.
For N-alkylated aromatic amines, the most common fragmentation pathway is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduvaia.com In the case of this compound, the N1-nitrogen is substituted with both a methyl and a propyl group. The preferential loss of the larger alkyl group as a radical is a general trend in the fragmentation of amines. miamioh.edu Therefore, the loss of an ethyl radical from the propyl group is expected to be a dominant fragmentation pathway, leading to a stable iminium ion. The fragmentation of the N-methyl group would result in a less significant peak.
The primary fragmentation pathways anticipated for this compound are detailed below:
α-Cleavage with loss of an ethyl radical: The most favorable fragmentation is expected to be the cleavage of the C-C bond within the propyl group, leading to the loss of an ethyl radical (•CH₂CH₃). This would result in a highly abundant fragment ion at a mass-to-charge ratio (m/z) of 149.
α-Cleavage with loss of a methyl radical: A secondary fragmentation pathway would involve the cleavage of the methyl group from the N1 nitrogen, resulting in the loss of a methyl radical (•CH₃) and a fragment ion at m/z 163. The lower relative abundance of this peak compared to the m/z 149 peak is due to the greater stability of the expelled ethyl radical compared to the methyl radical. vaia.com
Loss of the entire propyl group: Another possible, though likely less significant, fragmentation would be the loss of the entire propyl radical (•CH₂CH₂CH₃), which would produce a fragment ion at m/z 135.
| Predicted m/z | Proposed Fragment Ion Structure | Neutral Loss | Predicted Relative Abundance |
|---|---|---|---|
| 178 | [C₁₁H₁₈N₂]⁺• | - | Moderate |
| 149 | [C₉H₁₃N₂]⁺ | •CH₂CH₃ | High (Base Peak) |
| 163 | [C₁₀H₁₅N₂]⁺ | •CH₃ | Moderate |
| 135 | [C₈H₁₁N₂]⁺ | •CH₂CH₂CH₃ | Low |
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
The key vibrational modes anticipated for this compound are:
N-H Stretching: The primary amine (-NH₂) group at the C2 position will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. researchgate.net
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and propyl groups will be observed in the 2850-2960 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the region of 1590-1650 cm⁻¹. researchgate.net
C=C Stretching: The aromatic ring C=C stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the C-N bonds for both the tertiary and primary amino groups are expected in the 1250-1350 cm⁻¹ region. researchgate.net
C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern on the benzene (B151609) ring and are expected in the 750-900 cm⁻¹ range.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
|---|---|---|---|
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium |
| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium-Weak |
| 2960 - 2850 | C-H Stretching | Methyl & Propyl Groups | Strong |
| 1620 - 1590 | N-H Bending | Primary Amine (-NH₂) | Medium-Strong |
| 1600 - 1450 | C=C Stretching | Aromatic Ring | Medium-Strong |
| 1350 - 1250 | C-N Stretching | Aromatic Amine | Medium-Strong |
| 900 - 750 | C-H Out-of-plane Bending | Aromatic Ring | Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range. The information provided by Raman spectroscopy is complementary to that of FT-IR spectroscopy.
For this compound, the Raman spectrum is expected to be dominated by vibrations of the aromatic ring and the alkyl chains. Key features would include:
Ring Breathing Mode: A strong, sharp peak corresponding to the symmetric "breathing" vibration of the benzene ring is expected around 1000 cm⁻¹.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present, similar to the FT-IR spectrum.
C-N Stretching: The C-N stretching vibrations will also be observable, though their intensity may differ from the FT-IR spectrum.
Alkyl Group Vibrations: The methyl and propyl groups will give rise to various bending and rocking vibrations that can be complex.
Raman spectroscopy is particularly useful for studying symmetric vibrations and non-polar bonds, which may be weak or absent in the FT-IR spectrum. researchgate.netnih.gov
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium |
| 2960 - 2850 | C-H Stretching | Methyl & Propyl Groups | Strong |
| 1610 - 1580 | C=C Stretching | Aromatic Ring | Strong |
| 1350 - 1250 | C-N Stretching | Aromatic Amine | Medium |
| 1000 ± 20 | Ring Breathing Mode | Aromatic Ring | Strong |
X-ray Crystallography for Solid-State Structural Determination
Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation
Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. This method would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.
Based on the structures of similar o-phenylenediamine (B120857) derivatives, several structural features can be predicted:
Aromatic Ring: The benzene ring is expected to be nearly planar.
Amine Groups: The nitrogen atoms of the two amine groups will likely be slightly out of the plane of the benzene ring. The geometry around the tertiary nitrogen (N1) would be trigonal pyramidal, while the primary amine nitrogen (C2) would also adopt a similar geometry.
Alkyl Substituents: The methyl and propyl groups attached to the N1 nitrogen will adopt staggered conformations to minimize steric hindrance. The propyl chain, in particular, may exhibit conformational flexibility.
The precise bond lengths and angles would be influenced by electronic effects of the amine groups and steric interactions between the substituents.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(aromatic)-C(aromatic) | 1.38 - 1.40 Å |
| Bond Length | C(aromatic)-N1 | 1.40 - 1.44 Å |
| Bond Length | C(aromatic)-N2 | 1.38 - 1.42 Å |
| Bond Length | N1-C(methyl) | 1.45 - 1.49 Å |
| Bond Length | N1-C(propyl) | 1.46 - 1.50 Å |
| Bond Angle | C(aromatic)-N1-C(methyl) | 115 - 120° |
| Bond Angle | C(aromatic)-N1-C(propyl) | 115 - 120° |
| Bond Angle | C(aromatic)-C(aromatic)-N2 | 118 - 122° |
Analysis of Intermolecular Interactions in Crystal Lattices
The primary amine group (-NH₂) at the C2 position is capable of acting as a hydrogen bond donor, while the nitrogen atom of this group and potentially the tertiary nitrogen atom (N1) can act as hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure will be stabilized by a network of intermolecular hydrogen bonds.
Key expected intermolecular interactions include:
N-H···N Hydrogen Bonding: The hydrogen atoms of the primary amine group are likely to form hydrogen bonds with the nitrogen atoms of neighboring molecules. nih.gov This is a common motif in the crystal structures of phenylenediamines. nih.gov
N-H···π Interactions: It is also possible for the N-H bonds to interact with the electron-rich π-system of the aromatic rings of adjacent molecules. nih.gov
The interplay of these different intermolecular forces will determine the final three-dimensional arrangement of the molecules in the crystal lattice.
Reaction Chemistry and Mechanistic Investigations Involving N1 Methyl N1 Propylbenzene 1,2 Diamine
Reactivity of Amine Functional Groups
The presence of both a primary and a tertiary amine group on the same molecule allows for a range of chemical transformations. The primary amine is typically the more reactive site for reactions that involve the N-H bond, such as acylation, alkylation, and condensation.
The amine groups of N1-methyl-N1-propylbenzene-1,2-diamine exhibit nucleophilic character, enabling them to participate in alkylation and acylation reactions. The primary amine (-NH₂) is the principal site for these transformations due to the presence of reactive N-H bonds.
Alkylation: The primary amine can be further alkylated using alkylating agents like alkyl halides (e.g., methyl iodide). prepchem.compatsnap.com The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. This can lead to the formation of secondary and, subsequently, quaternary ammonium (B1175870) salts. The existing tertiary amine can also be alkylated to form a quaternary ammonium salt, though this typically requires stronger conditions. The synthesis of related N-alkylated phenylenediamines often involves the methylation of o-nitroaniline followed by reduction, a method that can offer better control over the degree of alkylation compared to the direct alkylation of the diamine. patsnap.comgoogle.com
Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules. The tertiary amine, lacking a hydrogen atom, does not undergo acylation under standard conditions.
| Reaction Type | Reagent Example | Primary Amine Product | Tertiary Amine Reactivity |
| Alkylation | Methyl Iodide (CH₃I) | N1-methyl-N1-propyl-N2-methylbenzene-1,2-diamine | Can be quaternized |
| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-(methyl(propyl)amino)phenyl)acetamide | Unreactive |
Condensation reactions are a hallmark of primary amines, and the -NH₂ group in this compound actively participates in such transformations, particularly with carbonyl compounds. researchgate.net
Schiff Base Formation: The primary amine reacts with aldehydes and ketones to form imines, also known as Schiff bases. jocpr.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. These Schiff bases can be important intermediates in the synthesis of various heterocyclic compounds and coordination complexes. nih.govnih.govijcmas.com
Reactions with 1,2-Dicarbonyl Compounds: Ortho-phenylenediamines are well-known to react with 1,2-dicarbonyl compounds, such as benzil (B1666583) or glyoxal, to form quinoxalines. researchgate.netjlu.edu.cnresearchgate.net In the case of this compound, the reaction would be initiated by the primary amine attacking one of the carbonyl groups. The subsequent reaction pathway would differ from that of unsubstituted o-phenylenediamine (B120857) due to the absence of a second primary amine for the final cyclization step. Instead, intermediate products like benzimidazoles can be formed, a reaction that has been observed for N-substituted o-phenylenediamines with ketones. lookchem.com
| Carbonyl Reactant | Reaction Type | Product Class |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Condensation | Schiff Base (Imine) researchgate.net |
| Aliphatic Ketone (e.g., Acetone) | Condensation/Cyclization | Benzimidazole (B57391) derivative lookchem.com |
| 1,2-Diketone (e.g., Benzil) | Condensation/Cyclization | Quinoxaline (B1680401) precursor researchgate.netresearchgate.net |
The oxidation state of the amine groups and the aromatic ring can be altered through various redox reactions.
Oxidation: Aromatic amines are susceptible to oxidation. The oxidation of this compound can lead to the formation of quinone-diimine or other colored, oxidized derivatives. smolecule.com Common oxidizing agents used for such transformations include hydrogen peroxide or potassium permanganate. smolecule.com The specific product depends on the oxidant used and the reaction conditions.
Reduction: While the diamine itself is in a reduced state, reduction reactions are crucial in its synthesis. A common synthetic route for N-alkylated phenylenediamines involves the catalytic reduction of a corresponding nitroaniline precursor. patsnap.com For example, N-methyl-o-nitroaniline can be reduced to N-methyl-o-phenylenediamine using agents like reduced iron powder in ethanol (B145695) and acetic acid or through catalytic hydrogenation with Pd/C. patsnap.com
Aromatic Ring Reactivity
The benzene (B151609) ring of this compound is highly electron-rich due to the presence of two powerful electron-donating amine groups. This significantly influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.
The aromatic ring is highly activated towards electrophilic attack. wikipedia.orgmsu.edu Both the primary amine (-NH₂) and the tertiary amine (-N(CH₃)(C₃H₇)) are strong activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org
Activating Effects: The lone pair of electrons on each nitrogen atom can be delocalized into the benzene ring through resonance, greatly increasing the ring's nucleophilicity and making it much more reactive than benzene itself. libretexts.org The primary amine is generally considered one of the strongest activating groups. The tertiary amine is also a strong activator.
Directing Effects: The positions on the ring are activated to different extents. The table below outlines the directing influence of the two amine groups. The positions para to the existing substituents (C4 and C5) are the most electronically activated. Steric hindrance from the bulky N-propyl group may disfavor substitution at the C6 position, which is ortho to the tertiary amine. youtube.com Therefore, electrophilic substitution is most likely to occur at the C4 and C5 positions.
| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Director |
| -N(CH₃)(C₃H₇) | C1 | Activating | Ortho, Para |
| -NH₂ | C2 | Activating | Ortho, Para |
Nucleophilic aromatic substitution (SNAr) reactions typically require an electron-deficient aromatic ring and a good leaving group. masterorganicchemistry.comyoutube.com The parent compound, this compound, is electron-rich due to its two amine groups and is therefore not a suitable substrate for SNAr. youtube.com
For SNAr to occur, a derivative of the compound must be synthesized that contains:
A good leaving group: Typically a halide (e.g., -F, -Cl).
Strong electron-withdrawing groups (EWGs): Such as a nitro group (-NO₂), positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com
If a derivative such as 4-fluoro-5-nitro-N1-methyl-N1-propylbenzene-1,2-diamine were synthesized, it could potentially undergo SNAr. In this hypothetical derivative, the nitro group would withdraw electron density from the ring, making it susceptible to attack by a strong nucleophile (e.g., methoxide, NH₃). youtube.comnih.gov The nucleophile would attack the carbon bearing the fluorine atom, proceeding through a negatively charged Meisenheimer complex intermediate, which is stabilized by the nitro group, before expelling the fluoride (B91410) ion to yield the final substituted product. youtube.com
Mechanistic Organic Chemistry Studies
Mechanistic studies are crucial for understanding reaction pathways, optimizing conditions, and predicting product outcomes. For a molecule like this compound, such studies would focus on the roles of the primary and tertiary amino groups in various transformations.
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction by observing changes in reaction rate upon isotopic substitution. Although no specific KIE studies have been published for this compound, we can hypothesize their application in its reactions, such as benzimidazole formation.
In a typical condensation reaction leading to a heterocyclic ring, if the cleavage of a C-H or N-H bond is part of the rate-determining step, substituting hydrogen with deuterium (B1214612) (D) would result in a primary KIE (kH/kD > 1). For instance, in an oxidative cyclization reaction where a C-H bond is broken during the rate-limiting aromatization step, a significant primary KIE would be expected. Conversely, if isotopic substitution occurs at a position not directly involved in bond breaking or formation in the rate-determining step, a smaller secondary KIE might be observed, providing insight into changes in hybridization at that center.
Table 1: Illustrative Kinetic Isotope Effects in Related Reaction Types
| Reaction Type | Isotopic Substitution | Plausible Rate-Determining Step | Expected KIE (kH/kD) |
|---|---|---|---|
| Dehydrogenation/Oxidation | C-H to C-D | C-H bond cleavage | > 2 (Primary) |
| Condensation/Cyclization | N-H to N-D | Proton transfer from Nitrogen | > 1 (Primary) |
| Aldehyde Condensation | α-C-H to α-C-D | Enolate formation | > 1 (Primary) |
This table is illustrative and represents general principles, not specific experimental data for this compound.
The reactions of o-phenylenediamines typically proceed through several key intermediates. In the case of this compound reacting with an aldehyde or carboxylic acid, the initial step would be the nucleophilic attack of the more sterically accessible and electronically available primary amine (-NH2) onto the electrophilic carbonyl carbon.
This attack would form a tetrahedral intermediate, which then dehydrates to generate a Schiff base (imine) intermediate. The tertiary amine (-N(CH3)(C3H7)) would then act as an intramolecular nucleophile, attacking the imine carbon to initiate cyclization. This process would form a five-membered ring intermediate, such as a dihydrobenzimidazole derivative. This intermediate is often not isolated and undergoes a subsequent oxidation or rearrangement step to yield the final aromatic benzimidazole product. In reactions with 1,2-dicarbonyl compounds to form quinoxalines, a di-imine intermediate is typically formed prior to cyclization. researchgate.net
The choice of solvent can significantly influence the rate and mechanism of chemical reactions, particularly condensations involving polar intermediates and transition states. While specific solvent effect studies on this compound are unavailable, general principles from related benzimidazole syntheses can be applied. researchgate.netnih.gov
Polar protic solvents like ethanol or methanol (B129727) can facilitate proton transfer steps and stabilize charged intermediates through hydrogen bonding, often accelerating reaction rates. researchgate.net Polar aprotic solvents such as DMF or DMSO are effective at dissolving reactants and can stabilize polar transition states. Non-polar solvents like toluene (B28343) might be used for reactions that require high temperatures and azeotropic removal of water to drive the equilibrium toward the product. In some modern synthetic approaches, solvent-free conditions, often coupled with microwave irradiation, have been shown to be highly efficient, reducing reaction times and environmental impact. nih.gov
Table 2: General Influence of Solvent Type on Benzimidazole Synthesis from o-Phenylenediamines
| Solvent Type | Polarity | Protic/Aprotic | General Effect on Condensation/Cyclization | Reference Example |
|---|---|---|---|---|
| Methanol/Ethanol | Polar | Protic | Can stabilize charged intermediates and facilitate proton transfers; often promotes high yields. researchgate.net | Cobalt-catalyzed synthesis of 2-phenylbenzimidazole. researchgate.net |
| Acetonitrile (B52724) | Polar | Aprotic | Good solvent for many organic reactants; can support reactions with polar transition states. | H2O2/HCl mediated synthesis of benzimidazoles. sapub.org |
| Toluene | Non-polar | Aprotic | Allows for high reaction temperatures and azeotropic removal of water. | N-alkylation of o-phenylenediamine with benzyl (B1604629) alcohols. researchgate.net |
This table illustrates general solvent effects observed in the synthesis of benzimidazoles from related diamines and is not based on specific experimental data for this compound.
Heterocyclic Ring Formation
The primary synthetic utility of o-phenylenediamines, including N-substituted variants, is as a precursor for the formation of fused heterocyclic ring systems.
The most common reaction of o-phenylenediamines is the Phillips condensation to form benzimidazoles. chim.it The reaction of this compound with a carboxylic acid or an aldehyde would be expected to yield a 1,3-disubstituted benzimidazolium salt or a related N-substituted benzimidazole derivative.
The general mechanism involves the initial formation of an imine with the primary amine, followed by intramolecular cyclization by the tertiary amine. The resulting dihydrobenzimidazole intermediate would then undergo an oxidative aromatization step. A variety of catalysts, including Brønsted or Lewis acids, transition metals, and even nanomaterials, have been employed to facilitate this transformation with related o-phenylenediamines. nih.gov
Plausible Reaction Scheme: this compound + R-CHO (Aldehyde) ⟶ [Intermediate Imine] ⟶ [Cyclized Intermediate] --[Oxidation]--> 1-Methyl-1-propyl-2-R-benzimidazole derivative
Beyond benzimidazoles, the o-phenylenediamine moiety is a versatile building block for a range of other fused heterocycles. The specific product depends on the nature of the reaction partner, which typically contains two electrophilic centers.
Quinoxalines: Reaction with 1,2-dicarbonyl compounds (e.g., benzil, glyoxal) is a classical and reliable method for synthesizing quinoxalines. researchgate.netresearchgate.netnih.gov this compound would likely react to form a substituted quinoxalinium salt. The reaction proceeds via a double condensation to form a dihydropyrazine (B8608421) ring, which then spontaneously aromatizes.
Benzodiazepines: Condensation with β-ketoesters can lead to the formation of seven-membered 1,5-benzodiazepine rings, as demonstrated with other N-alkyl-o-phenylenediamines. nih.gov
Benzothiadiazoles: Reaction with reagents like thionyl chloride can yield benzothiadiazoles, which are five-membered rings containing sulfur and two nitrogen atoms.
Table 3: Potential Heterocyclic Products from this compound
| Reagent Class | Expected Heterocyclic Core |
|---|---|
| Aldehydes, Carboxylic Acids | Benzimidazole |
| 1,2-Dicarbonyl Compounds | Quinoxaline |
| β-Ketoesters | 1,5-Benzodiazepine |
| Phosgene Equivalents (e.g., CDI) | Benzimidazolone |
Theoretical and Computational Studies of N1 Methyl N1 Propylbenzene 1,2 Diamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations are instrumental in providing a detailed picture of the electronic environment and geometric parameters of N1-methyl-N1-propylbenzene-1,2-diamine.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. rsc.orgnih.gov For a molecule like this compound, DFT methods, particularly using hybrid functionals like B3LYP or M06-2X in conjunction with basis sets such as 6-31G(d,p) or 6-311+G(d,p), would be employed for several key analyses. nih.govrsc.org
The primary step is geometry optimization , where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This process would reveal crucial information about bond lengths, bond angles, and dihedral angles. For instance, the orientation of the methyl and propyl groups relative to the benzene (B151609) ring and the adjacent amino group is determined.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com
Furthermore, DFT calculations can generate an electrostatic potential (ESP) map , which illustrates the charge distribution across the molecule. In this compound, the ESP map would likely show regions of negative potential (electron-rich) around the two nitrogen atoms due to their lone pairs of electrons, and positive potential (electron-poor) on the amine hydrogens and parts of the alkyl groups.
A hypothetical table of DFT-calculated parameters for this compound, based on typical values for similar aromatic amines, is presented below.
| Parameter | Functional/Basis Set | Calculated Value | Significance |
| Total Energy | B3LYP/6-311G(d,p) | -558.9 Hartree | Thermodynamic stability reference |
| HOMO Energy | B3LYP/6-311G(d,p) | -5.2 eV | Electron-donating ability |
| LUMO Energy | B3LYP/6-311G(d,p) | 0.9 eV | Electron-accepting ability |
| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 6.1 eV | Chemical reactivity indicator |
| Dipole Moment | B3LYP/6-311G(d,p) | 2.1 Debye | Molecular polarity |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from a DFT calculation.
Ab Initio Methods for High-Accuracy Electronic Structure Analysis
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure analysis, especially for calculating interaction energies and electron correlation effects. colostate.edu
These high-level calculations would serve to benchmark the results obtained from DFT. They are particularly valuable for studying subtle electronic effects, such as intramolecular hydrogen bonding, which may occur between the N-H of the primary amine and the lone pair of the tertiary amine nitrogen. Ab initio methods would provide a more refined understanding of the electron distribution and the energetic landscape of this compound. aip.org
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the movements of atoms and molecules, offering insights into conformational flexibility and intermolecular interactions in condensed phases. ulisboa.pt
Conformational Analysis and Flexibility Studies
The N1-methyl and N1-propyl groups attached to the benzene-1,2-diamine scaffold are not static; they can rotate around the C-N and C-C single bonds. This rotation gives rise to various conformers (rotational isomers) with different energies. lumenlearning.comlibretexts.org Conformational analysis is the study of these different spatial arrangements and their relative stabilities. lumenlearning.com
MD simulations can be used to explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. aip.org This is crucial for understanding how the molecule might change its shape in solution or when interacting with other molecules. The flexibility of the propyl chain, in particular, can be comprehensively mapped, revealing which conformations are energetically preferred.
Dynamics of Intermolecular Interactions
In a liquid or solid state, molecules of this compound will interact with each other. MD simulations are an excellent tool for studying these intermolecular forces. mdpi.com The primary amine group (-NH2) is capable of donating hydrogen bonds, while both nitrogen atoms can act as hydrogen bond acceptors.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra or identifying a compound. nih.govresearchgate.net
For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) spectra. By calculating the vibrational frequencies corresponding to different bond stretches, bends, and torsions, a theoretical spectrum can be generated. nih.gov This can help in assigning the peaks in an experimental IR spectrum.
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used within a DFT framework, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts, when compared to experimental data, can help confirm the molecular structure.
Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. This would allow for the prediction of the wavelength of maximum absorption (λ_max) for this compound, which is expected to be in the UV region due to the π-conjugated system of the benzene ring.
A hypothetical table of predicted spectroscopic data is provided below.
| Spectroscopic Parameter | Computational Method | Predicted Value |
| Major IR Stretch (N-H) | B3LYP/6-311G(d,p) | 3400-3500 cm⁻¹ |
| ¹H NMR Shift (Aromatic H) | GIAO-DFT | 6.5-7.2 ppm |
| ¹³C NMR Shift (Aromatic C-N) | GIAO-DFT | 140-150 ppm |
| UV-Vis λ_max | TD-DFT | ~295 nm |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from computational predictions.
Computational NMR Chemical Shift Prediction
Computational Nuclear Magnetic Resonance (NMR) chemical shift prediction is a powerful tool in structural elucidation, allowing for the theoretical determination of NMR spectra for a given molecule. This process is particularly valuable for confirming proposed structures or for distinguishing between isomers. The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically be performed using quantum mechanical calculations, most commonly employing Density Functional Theory (DFT).
The methodology involves several key steps. First, the three-dimensional geometry of the this compound molecule is optimized to find its most stable conformation (lowest energy state). Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated. The chemical shift of a given nucleus is then determined by referencing its calculated shielding constant to the shielding constant of a standard reference compound, typically tetramethylsilane (B1202638) (TMS). The choice of the DFT functional and basis set is crucial for the accuracy of the predictions. modgraph.co.ukmodgraph.co.uk
For a molecule like this compound, specific attention would be paid to the chemical shifts of the aromatic protons and carbons, as well as those of the methyl and propyl substituents on the nitrogen atom. The electronic environment of each nucleus, influenced by factors such as the electron-donating effects of the amino groups and the anisotropic effects of the benzene ring, will dictate its chemical shift.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a common DFT method.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is illustrative and not based on experimental results.
¹H NMR| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-H | 6.70 - 7.10 |
| NH₂ | 3.50 |
| N-CH₂ (propyl) | 2.95 |
| CH₂ (propyl) | 1.60 |
| CH₃ (propyl) | 0.95 |
¹³C NMR
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-N | 145.0, 135.0 |
| Aromatic C-H | 118.0 - 122.0 |
| N-CH₂ (propyl) | 55.0 |
| CH₂ (propyl) | 22.0 |
| CH₃ (propyl) | 11.5 |
Vibrational Frequency Calculations and Spectral Assignment
Vibrational frequency calculations are a cornerstone of computational chemistry, providing insights into the infrared (IR) and Raman spectra of a molecule. These calculations can predict the frequencies of the fundamental vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. For this compound, these calculations would be performed at the same level of theory (e.g., DFT with a suitable basis set) as the geometry optimization. asianpubs.org
The output of a vibrational frequency calculation is a list of frequencies, typically in wavenumbers (cm⁻¹), and their corresponding IR intensities and Raman activities. Each frequency corresponds to a specific normal mode of vibration. By visualizing the atomic motions associated with each mode, a detailed spectral assignment can be made. For instance, characteristic stretching frequencies for N-H, C-H (aromatic and aliphatic), C-N, and C=C (aromatic) bonds would be identified. Bending modes, such as scissoring, rocking, wagging, and twisting, would also be assigned. materialsciencejournal.org
A hypothetical table of calculated vibrational frequencies and their assignments for this compound is presented below.
Hypothetical Calculated Vibrational Frequencies and Assignments for this compound This data is illustrative and not based on experimental results.
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450, 3360 | Medium | N-H stretching (asymmetric and symmetric) |
| 3050 - 3100 | Weak | Aromatic C-H stretching |
| 2850 - 2960 | Strong | Aliphatic C-H stretching (propyl and methyl) |
| 1620, 1580 | Strong | Aromatic C=C stretching |
| 1510 | Medium | N-H bending |
| 1450 | Medium | CH₂ scissoring |
| 1320 | Strong | C-N stretching |
Reaction Mechanism Elucidation through Computational Modeling
Transition State Analysis and Reaction Path Calculation
Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. A key aspect of this is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. Transition state analysis for a reaction involving this compound, such as an N-alkylation or an electrophilic aromatic substitution, would involve locating the TS structure on the potential energy surface. ucsb.edu
Once a candidate TS structure is located, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that connects the reactants and products. The reaction path is then calculated using an Intrinsic Reaction Coordinate (IRC) calculation, which follows the path of steepest descent from the transition state down to the reactant and product energy minima. This confirms that the located TS indeed connects the desired reactants and products. ucsb.edu
A hypothetical data table summarizing the results of a transition state analysis for a hypothetical reaction of this compound is provided below.
Hypothetical Transition State Analysis for a Reaction of this compound This data is illustrative and not based on experimental results.
| Parameter | Value |
|---|---|
| Reaction | Electrophilic Aromatic Substitution |
| Imaginary Frequency | -350 cm⁻¹ |
| Key Bond Distance (forming) | 2.1 Å |
| Key Bond Distance (breaking) | 1.8 Å |
Energy Profiles of Chemical Transformations
The energy profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy diagram can be constructed. For a reaction involving this compound, the relative energies of all stationary points along the reaction pathway would be computed.
The following table presents a hypothetical energy profile for a two-step reaction involving this compound.
Hypothetical Energy Profile for a Reaction of this compound This data is illustrative and not based on experimental results.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.0 |
| Intermediate | -5.0 |
| Transition State 2 | +10.0 |
Electrophilicity/Nucleophilicity Assessment
The concepts of electrophilicity and nucleophilicity are central to understanding chemical reactivity. Computational chemistry provides a framework for quantifying these properties through various reactivity indices derived from DFT. For this compound, an assessment of its electrophilic and nucleophilic character would involve the calculation of global and local reactivity descriptors. bch.rouni-muenchen.de
A hypothetical table of calculated electrophilicity and nucleophilicity indices for this compound is shown below.
Hypothetical Electrophilicity/Nucleophilicity Indices for this compound This data is illustrative and not based on experimental results.
| Index | Value (eV) | Interpretation |
|---|---|---|
| Chemical Potential (μ) | -3.5 | High tendency to donate electrons |
| Hardness (η) | 6.0 | Moderately soft molecule |
| Global Electrophilicity (ω) | 1.02 | Moderate electrophile |
Coordination Chemistry and Catalysis Applications of N1 Methyl N1 Propylbenzene 1,2 Diamine
Catalytic Applications in Organic Transformations
Application in Oxidation and Reduction Catalysis:The application of metal complexes derived from this ligand in oxidation or reduction catalysis has not been documented.
Until research is conducted and published on the coordination and catalytic chemistry of N1-methyl-N1-propylbenzene-1,2-diamine, a comprehensive and scientifically accurate article on these topics cannot be written.
Based on a comprehensive search of available scientific literature, there is no specific research published on the coordination chemistry and catalysis applications of the compound This compound . While the compound is commercially available for chemical synthesis, academic studies detailing its use in enantioselective catalysis or comparing its performance in heterogeneous versus homogeneous systems could not be located.
Therefore, the requested article sections cannot be generated with scientifically accurate and verifiable research findings as per the instructions. Information on related chiral diamines and their derivatives exists, but the strict requirement to focus solely on "this compound" prevents the inclusion of such data.
No Publicly Available Research Found for this compound in Supramolecular Chemistry
Despite extensive searches for scientific literature and data, no information could be retrieved regarding the application of the chemical compound this compound in the fields of supramolecular chemistry and materials science as outlined in the requested article structure.
Searches were conducted using the compound name and its CAS number (1094813-04-3) in combination with key terms from the specified outline, including "supramolecular chemistry," "molecular recognition," "host-guest chemistry," "non-covalent interactions," "self-assembly," "macrocycles," "cage structures," and "polymeric network formation."
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article would necessitate the fabrication of data and research findings, which is not feasible.
Supramolecular Chemistry and Materials Science Applications
Applications in Advanced Materials
The utility of N1-methyl-N1-propylbenzene-1,2-diamine in advanced materials is a growing area of research. The presence of two amine groups with different steric and electronic environments—one secondary and one primary—on an aromatic backbone provides a unique platform for designing materials with tailored properties.
Precursors for Functional Polymers and Resins
The diamine structure of this compound makes it an excellent candidate as a monomer or curing agent in the synthesis of functional polymers and resins. Its ability to participate in polymerization reactions, such as polycondensation, allows for its incorporation into polymer backbones. The specific N-methyl and N-propyl substitutions can influence the resulting polymer's solubility, thermal stability, and mechanical properties.
Research in this area often focuses on the synthesis of polyamides, polyimides, and epoxy resins. The inclusion of the this compound moiety can impart specific functionalities, such as enhanced thermal resistance or altered optical properties. The precise control over the polymer architecture afforded by this monomer is a key area of investigation.
| Polymer Type | Monomer/Curing Agent | Potential Properties Influenced |
| Polyamides | This compound | Solubility, Thermal Stability |
| Polyimides | This compound | Thermal Resistance, Optical Properties |
| Epoxy Resins | This compound | Mechanical Strength, Adhesion |
Role in Smart Materials and Responsive Systems
"Smart" materials, which can respond to external stimuli such as light, heat, or chemical environment, are at the forefront of materials innovation. The integration of this compound into such systems is an area of active exploration. The amine groups of the molecule can act as responsive sites, capable of protonation/deprotonation or coordination with metal ions, leading to changes in the material's properties.
For instance, polymers containing this diamine can be designed to exhibit pH-responsive behavior. In acidic conditions, the amine groups can become protonated, leading to conformational changes in the polymer chain and altering properties like swelling or solubility. This makes them suitable for applications in drug delivery systems or as environmentally sensitive coatings.
| Stimulus | Responsive Moiety | Potential Application |
| pH | Amine Groups | Drug Delivery, Smart Coatings |
| Metal Ions | Amine Groups | Contaminant Removal, Catalysis |
| Light | Aromatic Backbone | Photo-responsive Actuators |
Integration into Sensor Platforms
The electron-rich aromatic ring and the nucleophilic amine groups of this compound make it a promising component for chemical sensor platforms. These sensors often rely on changes in optical or electronic signals upon interaction with an analyte.
One approach involves immobilizing the compound or a polymer derived from it onto a transducer surface. The interaction of the diamine with the target analyte can lead to a measurable change in fluorescence, absorbance, or electrical conductivity. For example, the lone pair of electrons on the nitrogen atoms can coordinate with metal ions, causing a detectable spectroscopic shift. This has led to the development of sensors for heavy metal detection in environmental monitoring.
| Analyte | Detection Principle | Sensor Type |
| Metal Ions | Coordination and Spectroscopic Shift | Optical/Fluorescence Sensor |
| Protons (pH) | Protonation and Change in Conductivity | Electrochemical Sensor |
| Organic Molecules | Host-Guest Interactions | Chemosensor |
Derivatization and Structural Modification Strategies for N1 Methyl N1 Propylbenzene 1,2 Diamine
Rational Design of Derivatives based on Structure-Reactivity Relationships
The design of novel derivatives of N1-methyl-N1-propylbenzene-1,2-diamine is often guided by established structure-activity relationships (SAR) and structure-property relationships. These principles allow for predictable modifications to influence the compound's electronic, steric, and conformational properties.
Modifications at the N1-Substituent (e.g., Alkyl Chain Variation)
Alterations to the N-alkyl substituents on the o-phenylenediamine (B120857) (OPD) scaffold can significantly impact the molecule's properties. The size and nature of these groups can influence reaction rates and selectivity. For instance, in related diaminobenzene derivatives, the size of the substituting alkyl group has been shown to affect biological activity. chalcogen.ro
Systematic variation of the alkyl chains at the N1 position, such as extending or branching the propyl group or replacing the methyl group with other small alkyl groups, can modulate the steric hindrance around the tertiary amine. This, in turn, can influence the accessibility of the lone pair of electrons on the nitrogen atom, affecting its nucleophilicity and basicity. A study on the N-alkylation of aniline (B41778) sulfamate (B1201201) salts demonstrated that various N-alkyl groups, including methyl, isopropyl, and benzyl (B1604629), are well-tolerated in amination reactions, suggesting that a range of alkyl substituents can be introduced at the nitrogen of an aniline derivative. nih.gov
Table 1: Impact of N1-Substituent Variation on Derivative Properties (Hypothetical Data Based on General Principles)
| N1-Methyl Substituent | N1-Propyl Substituent | Predicted Steric Hindrance | Predicted Nucleophilicity | Potential Application Focus |
| Methyl | n-Propyl | Moderate | Moderate | General purpose intermediate |
| Methyl | Isopropyl | Increased | Decreased | Probing steric effects in binding |
| Ethyl | n-Propyl | Slightly Increased | Slightly Increased | Enhanced reactivity studies |
| Methyl | n-Butyl | Slightly Increased | Moderate | Lipophilicity modification |
Substitutions on the Benzene (B151609) Ring (e.g., Halogenation, Nitration)
Introducing substituents onto the benzene ring is a common strategy to modify the electronic properties of the aromatic system. Halogenation and nitration are two of the most fundamental electrophilic aromatic substitution reactions employed for this purpose.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzene ring of an N-substituted o-phenylenediamine can significantly alter its electronic character and provide a handle for further functionalization through cross-coupling reactions. The directing effects of the two amino groups (one tertiary, one primary) will influence the regioselectivity of the halogenation. The strongly activating amino groups will direct incoming electrophiles to the ortho and para positions. For this compound, the positions ortho and para to the primary amine (positions 3 and 5) and the position ortho to the tertiary amine (position 3) and para to the tertiary amine (position 6) would be activated. Steric hindrance from the N-alkyl groups may influence the final product distribution.
A study on the halogenation of N-aryl amides has shown that regioselective ortho-halogenation can be achieved. nih.gov In the context of o-phenylenediamines, halogenated derivatives are often used as precursors for more complex heterocyclic structures. mdpi.com
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a powerful way to decrease the electron density of the benzene ring and introduce a versatile functional group that can be subsequently reduced to an amino group or used in other transformations. The nitration of N-substituted anilines is a well-established process, though careful control of reaction conditions is often necessary to avoid over-nitration or side reactions. The regioselectivity will be governed by the directing effects of the amino groups. In a study on p-phenylenediamine (B122844) derivatives, the position of nitro and other substituent groups on the benzene ring was found to be a crucial factor in determining the mutagenicity of the compounds. nih.gov
Table 2: Potential Regioselective Benzene Ring Substitutions
| Reaction | Reagent | Potential Position of Substitution | Expected Effect on Electronic Properties |
| Bromination | N-Bromosuccinimide (NBS) | 4 or 5 | Electron-withdrawing |
| Chlorination | N-Chlorosuccinimide (NCS) | 4 or 5 | Electron-withdrawing |
| Nitration | HNO3/H2SO4 | 4 or 5 | Strongly electron-withdrawing |
Functionalization of the Primary Amine
The primary amine of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Common functionalization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This introduces a carbonyl group, which can alter the electronic properties and introduce a site for further modification.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This modification can impact the acidity of the N-H proton and introduce a bulky, electron-withdrawing group.
Reaction with Aldehydes and Ketones: Condensation with aldehydes or ketones can lead to the formation of imines (Schiff bases) or, more commonly with o-phenylenediamines, undergo subsequent cyclization to form benzimidazoles. researchgate.netresearchgate.net The reaction of N-alkyl-o-phenylenediamines with ethyl benzoylacetate has been shown to yield a variety of five- and seven-membered ring compounds, including benzimidazoles and benzodiazepines. nih.gov
Synthesis of this compound Conjugates
Conjugation of this compound to other molecular entities can create hybrid molecules with novel properties and functionalities, combining the characteristics of the diamine scaffold with those of the conjugated partner.
Incorporation into Larger Molecular Frameworks
The bifunctional nature of this compound, with its primary and tertiary amino groups, makes it a valuable building block for the synthesis of larger, more complex molecular frameworks, such as macrocycles. The two amino groups can be used as anchor points to connect to other molecular fragments, leading to the formation of cyclic structures. For example, o-phenylenediamine has been used as a starting material for the synthesis of tetraurea and octaurea macrocycles. nih.gov The defined geometry of the benzene ring can impart a degree of rigidity and pre-organization to the resulting macrocycle.
Hybrid Systems with Other Chemical Entities
Hybrid molecules can be designed to combine the properties of this compound with other pharmacophores or functional units. This approach is widely used in medicinal chemistry to develop multi-target drugs or to improve the pharmacokinetic properties of a lead compound. The primary amine provides a convenient handle for linking the diamine to another molecule via an amide, imine, or other suitable covalent bond. For instance, benzimidazole (B57391) scaffolds, which can be readily synthesized from o-phenylenediamines, are often integrated into hybrid molecules to target various inflammatory pathways. researchgate.net
Table 3: Examples of Conjugation Strategies for o-Phenylenediamine Derivatives
| Conjugation Partner | Linkage Type | Potential Property of Hybrid Molecule | Reference Concept |
| Another diamine/diisocyanate | Urea | Macrocyclic host for guest binding | nih.gov |
| Bioactive carboxylic acid | Amide | Dual-target therapeutic agent | researchgate.net |
| Fluorophore | Imine/Amide | Fluorescent sensor | General principle |
| Polymer backbone | Amide/Alkylation | Functionalized polymer material | chalcogen.ro |
Chemo- and Regioselectivity in Derivatization Reactions
The derivatization of this compound presents a unique set of challenges and opportunities due to the presence of two distinct amine functionalities and a modifiable aromatic ring. The differing steric and electronic environments of the primary amine (at the 2-position) and the tertiary amine (N1-methyl-N1-propyl at the 1-position) allow for a high degree of chemo- and regioselectivity in derivatization reactions. Strategic manipulation of reaction conditions and reagents can enable selective functionalization of either the amine centers or the aromatic core.
Strategies for Selective Functionalization of Amine Centers
The primary amine group of this compound is generally more nucleophilic and less sterically hindered than the tertiary amine. This inherent difference in reactivity forms the basis for selective functionalization.
One of the most common strategies for selective derivatization is acylation . In the presence of an acylating agent, such as an acid chloride or anhydride (B1165640), the primary amine will preferentially react to form an amide. This reaction is often carried out under mild conditions to prevent any potential side reactions involving the tertiary amine. For instance, the reaction with acetyl chloride would selectively yield N-(2-(methyl(propyl)amino)phenyl)acetamide.
Sulfonylation offers another avenue for selective functionalization. Similar to acylation, the reaction with a sulfonyl chloride, like p-toluenesulfonyl chloride, will predominantly occur at the primary amine to furnish the corresponding sulfonamide. The resulting N-(2-(methyl(propyl)amino)phenyl)tosylamide can serve as a versatile intermediate for further modifications.
Alkylation of the primary amine can also be achieved selectively. However, careful control of stoichiometry and reaction conditions is crucial to prevent over-alkylation. The use of a single equivalent of an alkylating agent, such as an alkyl halide, under basic conditions will favor mono-alkylation at the primary amine.
In contrast, derivatization of the tertiary amine typically requires more forcing conditions or specific reagents. For example, quaternization of the tertiary amine can be accomplished by reaction with an excess of a reactive alkyl halide, such as methyl iodide, leading to the formation of a quaternary ammonium (B1175870) salt.
The table below summarizes the expected outcomes of selective functionalization at the amine centers of this compound.
| Reaction Type | Reagent | Selective Target | Expected Product |
| Acylation | Acetyl chloride | Primary Amine | N-(2-(methyl(propyl)amino)phenyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | Primary Amine | N-(2-(methyl(propyl)amino)phenyl)tosylamide |
| Alkylation | Methyl iodide (1 eq.) | Primary Amine | N1-methyl-N2-methyl-N1-propylbenzene-1,2-diamine |
| Quaternization | Methyl iodide (excess) | Tertiary Amine | 2-amino-N,N-dimethyl-N-propylbenzenaminium iodide |
Directed Aromatic Functionalization
The amino groups of this compound are ortho, para-directing and activating for electrophilic aromatic substitution. However, achieving regioselectivity on the aromatic ring can be challenging due to the presence of two activating groups. The N-methyl-N-propylamino group is a stronger activating group than the primary amino group, and will therefore exert a greater directing influence.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to yield a mixture of products with substitution occurring at the positions ortho and para to the more activating N-methyl-N-propylamino group. The primary product would likely be substitution at the 4-position, which is para to the tertiary amine and meta to the primary amine.
To achieve greater regiocontrol, directed ortho-metalation (DoM) strategies can be employed. This involves the deprotonation of an aromatic C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. In the case of this compound, the primary amine can be first protected, for example as a pivalamide, which can then act as a potent DMG. This would direct lithiation, and subsequent electrophilic substitution, to the 3-position.
The following table outlines potential strategies for directed aromatic functionalization.
| Reaction Type | Strategy | Directing Group | Position of Functionalization |
| Electrophilic Substitution | Standard conditions | N-methyl-N-propylamino | Primarily 4-position |
| Directed ortho-Metalation | Protection of primary amine | Pivalamide | 3-position |
Advanced Analytical Methodologies in Research on N1 Methyl N1 Propylbenzene 1,2 Diamine
Chromatographic Techniques for Separation and Analysis
Chromatography is an indispensable tool for the separation and analysis of complex mixtures. In the context of N1-methyl-N1-propylbenzene-1,2-diamine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play pivotal roles.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis. The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and degradation products.
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, established methods for closely related N-alkylated o-phenylenediamines provide a strong basis for method development. For instance, the separation of N-Methyl-o-phenylenediamine has been successfully achieved using reverse-phase (RP) HPLC. sielc.com This approach typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase.
A suitable isocratic method for analyzing this compound would likely involve a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and water, with an acidic modifier such as phosphoric acid or formic acid to ensure the analyte is in a consistent ionic state, which improves peak shape and retention time reproducibility. sielc.com For applications requiring mass spectrometry (MS) detection, formic acid is preferred over phosphoric acid due to its volatility. sielc.com The separation of various phenylenediamine isomers has been demonstrated using a simple mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm. sielc.com
Table 1: Illustrative HPLC Parameters for Analysis of N-alkylated o-Phenylenediamines
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Effective for retaining and separating non-polar to moderately polar aromatic amines. sielc.com |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 40:60 v/v) | Common eluent for reverse-phase chromatography of amines; formic acid aids in protonation and improves peak shape. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC, providing good separation efficiency and reasonable run times. sielc.com |
| Detection | UV-Vis Diode Array Detector (DAD) at ~240-260 nm | Aromatic diamines typically exhibit strong absorbance in this UV range. |
| Injection Volume | 5-10 µL | Standard volume for analytical HPLC to avoid column overloading. |
This table presents a hypothetical but scientifically grounded set of parameters based on methods for similar compounds.
Reaction monitoring using HPLC allows chemists to track the consumption of reactants and the formation of this compound in real-time. Small aliquots of the reaction mixture can be periodically withdrawn, quenched, diluted, and injected into the HPLC system. The resulting chromatograms provide quantitative data on the reaction kinetics and help in optimizing reaction conditions such as temperature, time, and catalyst loading.
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly when dealing with its volatile derivatives or when high sensitivity is required. Due to the presence of two amine groups, which can cause peak tailing and interaction with the stationary phase, direct analysis of phenylenediamines by GC can be challenging. osha.gov Therefore, derivatization is often employed to convert the polar amine groups into less polar, more volatile functional groups.
Common derivatization strategies for amines include acylation with reagents like trifluoroacetic anhydride (B1165640) or reaction with aldehydes to form imines. nih.gov For example, a method for determining p-phenylenediamine (B122844) in hair dyes involves derivatization with benzaldehyde (B42025) to form the corresponding imine, which is then analyzed by GC-Mass Spectrometry (GC-MS). nih.gov This approach enhances the instrumental response and provides a stable derivative for analysis.
A typical GC-MS method for a derivatized this compound would involve a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The mass spectrometer detector offers high selectivity and allows for the identification of the compound based on its mass spectrum. Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits, which is crucial for trace analysis. nih.govresearchgate.net
Table 2: Representative GC-MS Parameters for Derivatized Phenylenediamine Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Derivatizing Agent | Benzaldehyde or Trifluoroacetic Anhydride | To increase volatility and thermal stability, and to improve chromatographic peak shape. nih.gov |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-polarity column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min | Temperature programming allows for the separation of compounds with a range of boiling points. |
| Injector | Splitless, 250°C | For trace analysis, ensuring the entire sample is transferred to the column. |
| Detector | Mass Spectrometer (MS) | Provides structural information for compound identification and can be operated in SIM mode for high sensitivity. nih.gov |
This table outlines a plausible GC-MS method based on established procedures for similar analytes.
Electrochemical Methods for Redox Behavior Studies
Electrochemical methods are instrumental in probing the redox behavior of this compound. These techniques provide valuable insights into the compound's ability to donate or accept electrons, which is fundamental to its chemical reactivity and potential applications in areas like materials science and catalysis.
Cyclic Voltammetry (CV) is the most commonly used electrochemical technique to study the redox properties of molecules. In a CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a switching potential and then back. The resulting current is plotted against the applied potential, yielding a cyclic voltammogram.
For an N-substituted o-phenylenediamine (B120857) like this compound, CV can be used to determine its oxidation potential. The presence of two electron-donating amino groups on the aromatic ring makes the compound susceptible to oxidation. The voltammogram would likely show one or more anodic (oxidation) peaks. The potential at which these peaks occur provides information about the ease of removing electrons from the molecule.
Studies on related N-substituted aromatic amines have shown that the oxidation process often involves the formation of a radical cation in the first step. utexas.edu For instance, the electrochemical oxidation of N,N-diphenyl-o-phenylenediamine is reported to be an irreversible process. ntu.edu.tw The stability of the generated radical cation and its subsequent reaction pathways can also be investigated by varying the scan rate in the CV experiment. utexas.edu
Table 3: Anticipated Cyclic Voltammetry Data for this compound
| Parameter | Expected Observation | Interpretation |
|---|---|---|
| First Oxidation Potential (Epa1) | A distinct anodic peak | Represents the potential at which the first electron is removed, likely from one of the nitrogen atoms, to form a radical cation. |
| Reversibility | Likely quasi-reversible or irreversible | The stability of the initially formed radical cation. Irreversibility suggests subsequent fast chemical reactions like dimerization or decomposition. utexas.eduntu.edu.tw |
| Second Oxidation Potential (Epa2) | Possible second anodic peak at a more positive potential | Corresponds to the removal of a second electron to form a dication, if the radical cation is stable enough to be further oxidized. |
This table is a projection based on the known electrochemical behavior of similar N-alkylated and N-arylated phenylenediamines. utexas.eduntu.edu.tw
The data obtained from cyclic voltammetry experiments are crucial for understanding the electron transfer processes of this compound. The number of electrons transferred in each redox step can be determined from the peak currents or by using techniques like controlled-potential coulometry. researchgate.net
The mechanism of oxidation for aromatic diamines can be complex. The initial one-electron oxidation forms a radical cation. This species can be relatively stable or can undergo further reactions. Common follow-up reactions include deprotonation, dimerization, or further oxidation. utexas.edu For N,N-dialkyl-p-phenylenediamines, the electrochemical oxidation is believed to proceed via an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism in the presence of nucleophiles. researchgate.net The specific pathway for this compound would be influenced by factors such as the solvent, supporting electrolyte, and pH. researchgate.netuco.es
Understanding these electron transfer processes is vital for predicting the compound's behavior in redox-active systems and for designing molecules with specific electronic properties.
Dynamic Studies using Time-Resolved Spectroscopy
Currently, there is a lack of specific research in the public domain applying time-resolved spectroscopy to the study of this compound. However, this powerful technique holds significant potential for investigating the dynamics of this molecule, particularly its behavior in excited states.
Time-resolved spectroscopy involves exciting a sample with a short pulse of light (pump pulse) and then probing the resulting changes with a second, delayed light pulse (probe pulse). By varying the delay time between the pump and probe pulses, it is possible to track the evolution of transient species, such as excited states or reaction intermediates, on timescales ranging from femtoseconds to seconds.
For a compound like this compound, time-resolved techniques such as transient absorption spectroscopy could be used to study:
Excited-State Lifetimes: Determining how long the molecule remains in an electronically excited state after absorbing light.
Intersystem Crossing and Fluorescence/Phosphorescence Dynamics: Understanding the pathways by which the excited molecule returns to the ground state, including radiative (light-emitting) and non-radiative processes.
Photoinduced Electron Transfer: Investigating the dynamics of electron transfer from the excited diamine to an acceptor molecule, which is relevant to its potential use in photoredox catalysis or organic electronics.
While direct experimental data for this compound is not available, the application of these advanced spectroscopic methods would undoubtedly provide a deeper understanding of its photophysical and photochemical properties.
Investigating Reaction Kinetics and Intermediates
The study of reaction kinetics provides invaluable insights into the mechanisms of chemical transformations, including those involving N-substituted benzene-1,2-diamines. While specific kinetic data for this compound is not extensively documented in publicly available literature, the methodologies applied to similar compounds, such as o-phenylenediamine (OPD), offer a clear blueprint for such investigations.
Kinetic studies on the oxidation of o-phenylenediamine, for instance, have been successfully monitored using techniques like surface-enhanced Raman spectroscopy (SERS). researchgate.netmdpi.com Such an approach allows for the detailed examination of reaction rates and the influence of various parameters like reactant concentrations, temperature, and catalysts. The data obtained from these studies can be used to determine the order of the reaction, rate constants, and activation energies.
Table 1: Hypothetical Kinetic Data for a Reaction Involving an N-Substituted Benzene-1,2-diamine
| Experiment | Initial [Diamine] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |
This table represents a hypothetical dataset to illustrate the type of information gathered in kinetic studies of diamine reactions.
Furthermore, the identification of reaction intermediates is critical for a complete mechanistic understanding. In the context of this compound, this could involve the detection of short-lived species formed during its synthesis or subsequent reactions. Techniques such as transient absorption spectroscopy and advanced mass spectrometry methods can be employed to identify and characterize these intermediates. For example, in the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, the initial condensation product, a Schiff base, is a key intermediate that can be detected spectroscopically. nih.gov
Real-time Monitoring of Chemical Transformations
The ability to monitor chemical reactions as they occur provides a dynamic view of the transformation process. For a compound like this compound, real-time monitoring can be instrumental in optimizing reaction conditions for its synthesis or for its use in further chemical preparations.
One powerful technique for real-time analysis is Surface-Enhanced Raman Spectroscopy (SERS). Research on the oxidation of o-phenylenediamine has demonstrated the utility of SERS in tracking the reaction progress on the surface of gold nanoparticles. researchgate.netmdpi.com This method allows for the observation of changes in the vibrational modes of the molecule, providing a molecular-level view of the transformation. The oxidation of o-phenylenediamine in the presence of copper ions, for example, has been shown to be a two-step process involving the deprotonation of the amino group followed by an electronic rearrangement, a mechanism that was elucidated through real-time SERS monitoring. mdpi.comunav.edu
Table 2: Illustrative SERS Peak Shifts During a Hypothetical Reaction of this compound
| Time (minutes) | Wavenumber (cm⁻¹) | Assignment |
| 0 | 1620 | C=C stretch (aromatic) |
| 5 | 1620 | C=C stretch (aromatic) |
| 5 | 1580 (new) | C=N stretch (intermediate) |
| 15 | 1620 (decreased intensity) | C=C stretch (aromatic) |
| 15 | 1580 (increased intensity) | C=N stretch (intermediate) |
| 30 | 1550 (new) | Product-related vibration |
This table is a hypothetical representation of data that could be obtained from real-time SERS monitoring of a reaction involving the target compound.
Advanced Chiroptical Techniques for Enantiomeric Purity (if applicable to chiral derivatives)
While this compound itself is not chiral, the introduction of a chiral center, for example, by substitution on the propyl chain or through the formation of certain derivatives, would necessitate methods to determine enantiomeric purity. Chiroptical techniques are particularly well-suited for this purpose, as they are sensitive to the three-dimensional arrangement of atoms in a molecule.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the enantiomeric excess of a sample.
For chiral derivatives of this compound, CD spectroscopy would be a powerful tool for stereochemical analysis. The resulting CD spectrum provides a unique fingerprint for each enantiomer. For instance, studies on N-heterocyclic carbene precursors derived from chiral diamines have utilized Vibrational Circular Dichroism (VCD), a related technique that measures the differential absorption of circularly polarized infrared light, to distinguish between diastereomers. mdpi.com
Table 3: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 220 | +15,000 |
| 250 | -8,000 |
| 280 | +5,000 |
This table presents hypothetical CD data for an illustrative chiral diamine derivative.
Optical Rotation Measurements
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.org The magnitude and direction of this rotation are characteristic of a specific enantiomer. A polarimeter is used to measure the observed rotation, which can then be converted to the specific rotation, a standardized value for a given compound under specific conditions (concentration, path length, temperature, and wavelength). libretexts.org
For a chiral derivative of this compound, the measurement of optical rotation would be a fundamental method for assessing its enantiomeric purity. A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero, while an excess of one enantiomer will result in a net rotation. libretexts.org
Table 4: Example of Specific Rotation Data for Enantiomers of a Chiral Compound
| Enantiomer | Specific Rotation [α] |
| (R)-enantiomer | -35.5° |
| (S)-enantiomer | +35.5° |
This table provides an example of specific rotation values for a pair of enantiomers.
Future Research Directions and Outlook in N1 Methyl N1 Propylbenzene 1,2 Diamine Chemistry
Emerging Applications in Advanced Organic Materials
The inherent properties of the benzene-1,2-diamine core, such as its electron-rich nature and ability to participate in hydrogen bonding and metal coordination, make it an attractive building block for advanced organic materials. Future research is anticipated to focus on harnessing these characteristics in N1-methyl-N1-propylbenzene-1,2-diamine for the development of novel materials with tailored functionalities.
One promising avenue is the incorporation of this compound into polymeric structures. Substituted phenylenediamines are known to be key components in high-performance polymers, imparting thermal stability, mechanical strength, and desirable electronic properties. For instance, amine-functionalized benzene-based hyper-crosslinked polymers have demonstrated potential as effective adsorbents for CO2 capture. researchgate.net The specific substitution pattern of this compound could lead to polymers with unique morphologies and enhanced gas separation capabilities.
Furthermore, the field of organic electronics presents significant opportunities. Tetraaryl p- and m-phenylenediamines have been synthesized and studied for their electrochemical and spectroscopic properties, serving as models for charged high-spin and organic mixed-valence molecular systems. researchgate.net The N-alkylation in this compound could be exploited to fine-tune the electronic properties of resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as electrocatalysts in energy storage systems like lithium-sulfur batteries. acs.org Research into covalent organic frameworks (COFs) incorporating this diamine could also lead to materials with stable and high electrocatalytic functionality. acs.org
| Potential Application Area | Key Feature of this compound | Anticipated Benefit |
| High-Performance Polymers | Substituted aromatic diamine structure | Enhanced thermal stability and mechanical properties |
| Gas Separation Membranes | Specific N-alkylation pattern | Improved selectivity for CO2 capture |
| Organic Electronics (OLEDs, OPVs) | Tunable electronic properties | Optimized charge transport and device performance |
| Electrocatalysis | Electron-rich aromatic core | Efficient catalysis in energy storage systems |
| Covalent Organic Frameworks (COFs) | Versatile building block | Stable and functional materials for various applications |
Exploration of Novel Reactivity and Unprecedented Transformations
The reactivity of this compound is another fertile ground for future investigation. The presence of both a secondary and a primary amine group on an aromatic ring suggests a rich and diverse chemical behavior that could be exploited for the synthesis of novel compounds and the development of new catalytic systems.
o-Phenylenediamine (B120857) and its derivatives have been shown to act as catalysts in various organic transformations, such as the highly regioselective conversion of epoxides to halohydrins. researchgate.net Future work could explore the catalytic potential of this compound in similar or new reactions, where the specific steric and electronic environment provided by the methyl and propyl groups could lead to unique selectivity and reactivity. The condensation of substituted aromatic 1,2-diamines with 1,2-dicarbonyl compounds is a known route to quinoxaline (B1680401) derivatives, which are of biological interest. researchgate.net Investigating the condensation reactions of this compound could yield a library of novel heterocyclic compounds with potential pharmaceutical applications.
Moreover, the development of new synthetic methods for the selective N-alkylation of amines is an active area of research. acs.orgacs.org Studies on the reactivity of this compound could contribute to a deeper understanding of N-alkylation mechanisms and potentially lead to the discovery of more efficient and selective catalytic systems for these transformations. The selective functionalization of one amine group over the other will be a key challenge and a significant area of investigation.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the prediction of molecular properties and reactivity, thereby accelerating the discovery of new molecules and materials. Aromatic amines, as a class of compounds, have been the subject of several predictive modeling studies. oup.comnih.gov
Future research on this compound will likely involve the use of ML models to predict a wide range of its properties. For instance, ML approaches have been successfully used to predict the mutagenicity of aromatic amines, a critical parameter for assessing the toxicological profile of a new compound. oup.comnih.gov Similarly, predictive models are being developed to correlate the chemical structure of amines with their oxidative degradation rates, which is crucial for applications in areas like CO2 capture. acs.orgnih.gov
By generating computational data for this compound and related structures, researchers can train ML models to predict its electronic properties, solubility, reactivity, and biological activity. This in silico approach can guide experimental efforts, saving time and resources by prioritizing the most promising synthetic targets and applications. The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models will be instrumental in this regard.
| Predictive Modeling Application | Type of Machine Learning Model | Predicted Property | Potential Impact |
| Toxicology Assessment | Hierarchical Support Vector Regression (HSVR), Neural Networks | Mutagenicity, Carcinogenicity | Early identification of potential hazards |
| Material Stability | CatBoost Regression, QSPR | Oxidative degradation rate | Selection of stable materials for specific applications |
| Drug Discovery | QSAR, Docking simulations | Binding affinity to biological targets | Design of new therapeutic agents |
| Reaction Optimization | Predictive algorithms | Reaction yield, selectivity | More efficient and sustainable chemical synthesis |
Interdisciplinary Research Opportunities in Pure and Applied Chemistry
The unique structure of this compound opens up a plethora of opportunities for interdisciplinary research, bridging the gap between pure and applied chemistry. Its potential applications span from medicinal chemistry to environmental science.
In the realm of medicinal chemistry, benzene-1,2-diamines have been identified as potential scaffolds for the design of selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory disorders. nih.gov The specific substitution pattern of this compound could be explored to develop potent and selective iNOS inhibitors. Its derivatives could also be investigated for other biological activities, leveraging the rich history of aromatic amines in drug discovery.
From an environmental perspective, the study of aromatic amines is crucial due to their presence in industrial effluents, particularly from the dye industry. mdpi.com Research on the biodegradation of this compound and its derivatives could contribute to the development of more effective bioremediation strategies. Furthermore, as mentioned earlier, its potential use in CO2 capture technologies highlights its relevance to addressing climate change. researchgate.net
The synthesis and characterization of metal complexes of this compound could also lead to new catalysts for a variety of chemical transformations, a field that lies at the intersection of organic and inorganic chemistry. The exploration of these and other interdisciplinary avenues will undoubtedly enrich our understanding of this versatile molecule and unlock its full potential.
Q & A
Q. What are the optimal synthetic routes for N1-methyl-N1-propylbenzene-1,2-diamine, and how can purity be ensured?
Methodological Answer: this compound can be synthesized via alkylation of benzene-1,2-diamine derivatives. A common approach involves reacting 1-bromopropane with o-phenylenediamine in a polar solvent (e.g., ethanol/pyridine) under reflux for 6 hours . Key considerations include:
- Molar Ratios : A bimolar excess of alkylating agent (e.g., 2:1 for bromopropane:amine) to ensure complete substitution.
- Purification : Column chromatography or recrystallization in ethanol to remove unreacted precursors and byproducts.
- Characterization : Confirm purity via HPLC (>95%) and structural validation using -NMR (e.g., singlet for methyl groups at δ 1.2–1.5 ppm) and IR (N-H stretching at ~3350–3400 cm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify N-H (3350–3400 cm) and C-N (1250–1350 cm) stretches to confirm amine functionality .
- -NMR : Look for signals corresponding to methyl (δ 1.2–1.5 ppm) and propyl groups (δ 0.9–1.1 ppm for CH, δ 1.4–1.6 ppm for CH). Aromatic protons (ortho-substituted) appear as a multiplet at δ 6.5–7.0 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 178 for CHN) and fragmentation patterns confirm molecular weight and substituent loss .
Advanced Research Questions
Q. How can this compound derivatives be designed for biological applications (e.g., antioxidants or antitumor agents)?
Methodological Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzene ring to enhance redox activity. For example, chlorination at the 4-position increases electrophilicity, enabling interactions with biological targets .
- Coordination Chemistry : Use the diamine as a ligand for metal complexes (e.g., Cu, Fe) to exploit redox-active properties. Structural analysis via X-ray crystallography can confirm tetrahedral or octahedral geometries .
- Biological Screening : Test antioxidant activity via DPPH radical scavenging assays or antitumor efficacy using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer: Contradictions (e.g., unexpected splitting in -NMR) may arise from:
- Tautomerism : Prototropic shifts in diamine derivatives can alter peak multiplicity. Use variable-temperature NMR to identify dynamic equilibria .
- Impurities : Re-purify via preparative TLC and re-analyze. Compare with literature data for analogous compounds (e.g., N1-ethyl derivatives) to validate assignments .
- Solvent Effects : Deuterated solvents (e.g., DMSO-d) may induce peak broadening; confirm assignments using 2D NMR (COSY, HSQC) .
Q. What strategies optimize the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Control : Maintain solutions at pH 6–8 to prevent protonation/deprotonation of amine groups, which accelerates hydrolysis. Use buffered systems (e.g., phosphate buffer) .
- Chelation : Add EDTA (0.1–1 mM) to sequester metal ions that catalyze oxidation .
- Storage : Store under inert gas (N) at −20°C in amber vials to limit photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
